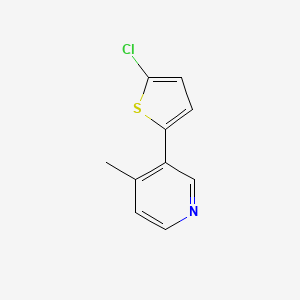
3-(5-Chloro-2-thienyl)-4-methylpyridine
説明
The compound “3-(5-Chloro-2-thienyl)-4-methylpyridine” is likely to be an organic compound containing a pyridine ring and a thiophene ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring and the thiophene ring in separate steps, followed by a coupling reaction to join the two rings together. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, as well as the chlorine atom and the methyl group. The positions of these groups on the rings would be determined by the numbering in the name of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and thiophene rings, as well as the chlorine atom and the methyl group. The pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The thiophene ring is also aromatic and can undergo similar reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and thiophene rings, as well as the chlorine atom and the methyl group. For example, the compound is likely to be relatively stable due to the aromaticity of the rings. The presence of the chlorine atom might make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Application 1: Non-Peptide GnRH Antagonists
- Summary of the Application: “3-(5-Chloro-2-thienyl)-4-methylpyridine” is used in the development of non-peptide GnRH (Gonadotropin-releasing hormone) antagonists. GnRH plays an important role in regulating the reproductive system. It stimulates the differential release of the gonadotropins FSH and LH from pituitary tissue. Non-peptide GnRH antagonists are being developed to treat hormone-dependent diseases .
- Methods of Application: The compound was synthesized as a modification to avoid atropisomerism (rotational diastereoisomers). The 2-fluoro-3-methoxyphenyl group was substituted with various heteroaromatic groups, including a 5-chloro-2-thienyl analogue .
- Results or Outcomes: The 5-chloro-2-thienyl analogue was reported to be most potent among the synthesized compounds .
Application 2: Heteroaryl Chalcones
- Summary of the Application: “3-(5-Chloro-2-thienyl)-4-methylpyridine” is used in the synthesis of heteroaryl chalcones. Chalcones are important constituents of many natural products and have been screened for a wide range of pharmacological activities such as antibacterial, antitumor, anti-inflammatory, antifungal, and antioxidant properties .
- Methods of Application: The compound was synthesized through aldol condensation and Claisen-Schmidt condensation between aryl ketones and aromatic aldehydes in acidic or basic media .
- Results or Outcomes: The synthesized compound showed a varied range of inhibition values against all the tested microbial strains .
Application 3: Synthesis of Pyrazole Derivatives
- Summary of the Application: “3-(5-Chloro-2-thienyl)-4-methylpyridine” is used in the synthesis of pyrazole derivatives. Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are important in the field of medicinal chemistry due to their wide range of biological activities .
- Methods of Application: The compound is used as a starting material in the synthesis of various pyrazole derivatives. The synthesis involves the reaction of “3-(5-Chloro-2-thienyl)-4-methylpyridine” with hydrazine to form the corresponding pyrazole .
- Results or Outcomes: The synthesized pyrazole derivatives were found to have various biological activities, although the specific activities were not mentioned in the source .
Application 5: Synthesis of Pyrazole Carbohydrazide Derivatives
- Summary of the Application: “3-(5-Chloro-2-thienyl)-4-methylpyridine” is used in the synthesis of pyrazole carbohydrazide derivatives. These compounds are important in the field of medicinal chemistry due to their wide range of biological activities .
- Methods of Application: The compound is used as a starting material in the synthesis of various pyrazole carbohydrazide derivatives. The synthesis involves the reaction of “3-(5-Chloro-2-thienyl)-4-methylpyridine” with carbohydrazide .
- Results or Outcomes: The synthesized pyrazole carbohydrazide derivatives were found to have various biological activities, although the specific activities were not mentioned in the source .
Safety And Hazards
将来の方向性
The future research directions involving this compound would depend on its potential applications. For example, if the compound shows promising biological activity, it might be studied further as a potential drug. If the compound has unique chemical reactivity, it might be used to develop new synthetic methods .
特性
IUPAC Name |
3-(5-chlorothiophen-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-4-5-12-6-8(7)9-2-3-10(11)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOCKHKOSDFTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-thienyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



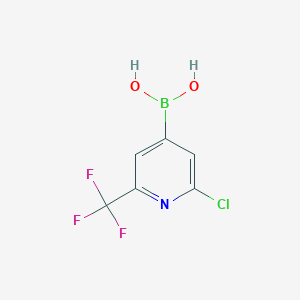
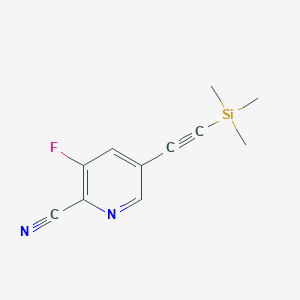
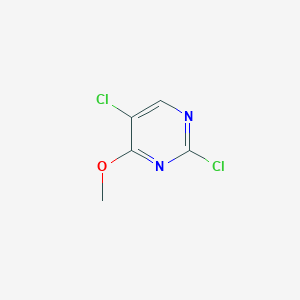
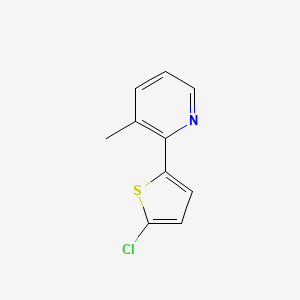
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)
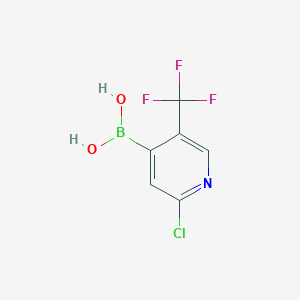
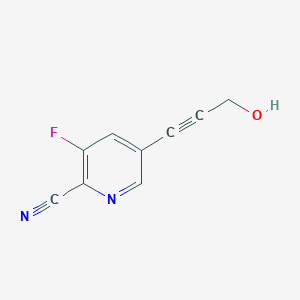
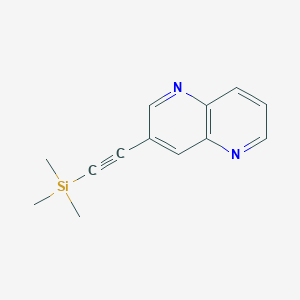
![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
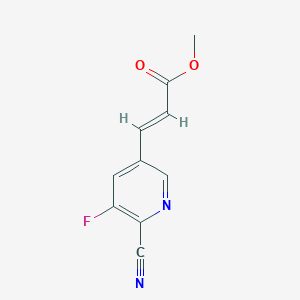
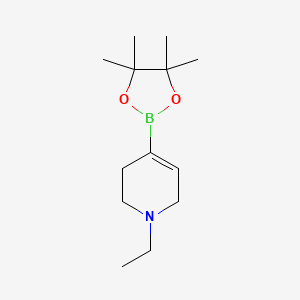
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)